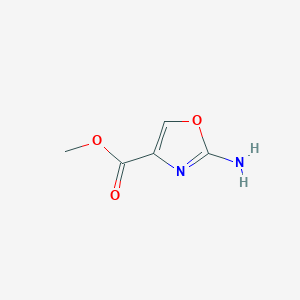

Methyl 2-aminooxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

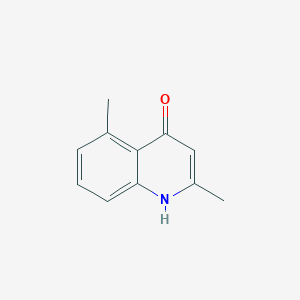

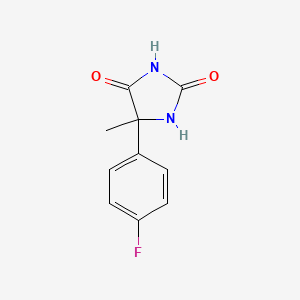

Methyl 2-aminooxazole-4-carboxylate is a chemical compound with the molecular formula C5H6N2O3 . It is a derivative of 2-aminooxazole-4-carboxylic acid and is commonly used in the synthesis of various pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular formula of Methyl 2-aminooxazole-4-carboxylate is C5H6N2O3 . The molecular weight is 142.11 .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-aminooxazole-4-carboxylate include a molecular weight of 142.11 and a density of 1.345±0.06 g/cm3 . The boiling point is predicted to be 273.4±32.0℃ .Applications De Recherche Scientifique

Structural Analysis

Crystal Structure Exploration

Researchers investigated the crystal structure of ethyl 2-aminooxazole-5-carboxylate, a compound structurally related to Methyl 2-aminooxazole-4-carboxylate. They discovered that its structure consists of planar sheets connected by intermolecular hydrogen bonding. This analysis could provide insights into the structural properties of Methyl 2-aminooxazole-4-carboxylate derivatives as well (Kennedy et al., 2001).

Chemical Synthesis and Modifications

Enantioselective Synthesis

Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized with high optical purity through a Pd–catalyzed amide coupling, followed by oxazole formation. This method showcases the versatility in synthesizing oxazole derivatives, which could be applicable to Methyl 2-aminooxazole-4-carboxylate as well (Magata et al., 2017).

Oxazole Derivatives Synthesis

Isoxazole-4-carboxylic acid derivatives were synthesized through a domino isoxazole-isoxazole isomerization, demonstrating a method that could potentially be adapted for the synthesis of various Methyl 2-aminooxazole-4-carboxylate derivatives (Serebryannikova et al., 2019).

Biological Activity and Applications

Photostability and Prebiotic Chemistry

A study on the photodegradation of 2-aminoazoles under UV light, including 2-aminooxazole, highlights the molecule's photostability, which has implications in prebiotic chemistry on early Earth. This insight could be relevant when considering the stability and potential applications of Methyl 2-aminooxazole-4-carboxylate in various environments (Todd et al., 2019).

Propriétés

IUPAC Name |

methyl 2-amino-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJXBXVLOSDXIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650258 |

Source

|

| Record name | Methyl 2-amino-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-aminooxazole-4-carboxylate | |

CAS RN |

1000576-38-4 |

Source

|

| Record name | Methyl 2-amino-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)